molecular formula C3H7ClN2 B122081 2-Aminopropanenitrile hydrochloride CAS No. 72187-91-8

2-Aminopropanenitrile hydrochloride

Cat. No. B122081
CAS RN: 72187-91-8
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-UHFFFAOYSA-N
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Description

2-Aminopropanenitrile is a chemical compound that has been the subject of various research studies due to its potential applications in synthetic chemistry. It is known to participate in domino reactions to form functionalized 2-amino hydropyridines and 2-pyridinones, which are valuable in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of derivatives of 2-aminopropanenitrile has been explored through different methods. One approach involves domino reactions using arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to produce 2-aminohydropyridines when malononitrile and cyanoacetamide are used,

Scientific Research Applications

  • Kinetics and Mechanism of Oxidation Reactions : The oxidation of phenylpropanolamine hydrochloride (2-amino-1-phenylpropanol hydrochloride) catalyzed by ruthenium (III) has been studied in-depth. This research provides insights into the reaction mechanisms and kinetics, which are crucial for understanding the chemical behavior of similar compounds (Mohana & Prasad, 2008).

  • Immunosuppressive Activity : A study on the immunosuppressive effects of various 2-aminopropanol compounds, including 2-aminopropanenitrile hydrochloride derivatives, has been conducted. These findings are significant for the development of new immunosuppressive drugs (Kiuchi et al., 2000).

  • Environmental Analysis : Research has been done on the determination of 1-aminopropan-2-one in water samples, a compound related to 2-aminopropanenitrile hydrochloride. This study is important for environmental monitoring and understanding the presence of such compounds in water (Dawit, Williams, & Fitzsimons, 2001).

  • Pharmaceutical Chemistry : The antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, related to 2-aminopropanenitrile hydrochloride, have been studied. These compounds show significant effects in models of erythrocyte oxidative stress, indicating potential pharmaceutical applications (Malakyan et al., 2010).

  • Uterine Relaxant Activity : Synthesized hydrochlorides of 1-(4-hydroxyphenyl)-2-aminopropan-1-ol have been evaluated for their uterine relaxant activity. These studies contribute to the understanding of potential treatments for conditions requiring uterine relaxation (Viswanathan & Chaudhari, 2006).

  • Crystallography and Chemical Characterization : Spectroscopic characterization and crystal structure analysis of cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride, offer valuable insights into the molecular structure and stability of these compounds (Kuś et al., 2016).

  • Viscosity Measurements in Solutions : Studies on the viscosities of binary and ternary aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride provide essential data for applications in chemical engineering and solution chemistry (Chenlo et al., 2002).

  • Trace Determination in Environmental Studies : The development of methods for trace determination of 1-aminopropanone, related to 2-aminopropanenitrile hydrochloride, in environmental samples is crucial for monitoring water quality and environmental safety (Singh & Gardinali, 2006).

  • Antioxidant and Membrane-Stabilizing Studies : Research on the membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides reveals their potential biological activity and interaction with cell membranes (Malakyan et al., 2011).

  • Synthesis for Malaria Treatment : A study on the synthesis of 1-aminopropan-2-ols with potential activities against malaria highlights the importance of these compounds in developing new antimalarial drugs (Robin et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509760
Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopropanenitrile hydrochloride

CAS RN

72187-91-8
Record name 72187-91-8
Source DTP/NCI
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Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopropanenitrile hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Bergner, C Wiebe, N Meyer… - The Journal of Organic …, 2009 - ACS Publications
The reaction of α,β-unsaturated carbonyl compounds with aminoacetonitrile hydrochloride furnishes 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles in a one-pot reaction …
Number of citations: 72 pubs.acs.org
M Kucukdisli, T Opatz - The Journal of Organic Chemistry, 2013 - ACS Publications
… Prepared according to the general procedure described above from 2-aminopropanenitrile hydrochloride (51) (5.33 g, 50.0 mmol) and 2,5-dimethoxytetrahydrofuran (5.49 g, 41.5 mmol)…
Number of citations: 34 pubs.acs.org
CS Foden - 2019 - discovery.ucl.ac.uk
The universally conserved assignment of amino acids to the genetic code is cognate with the role of peptides predating all life on Earth. Catalytically competent and small oligopeptides …
Number of citations: 2 discovery.ucl.ac.uk

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